Triacontanoyl chloride

Description

Properties

IUPAC Name |

triacontanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEACALFLNZJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

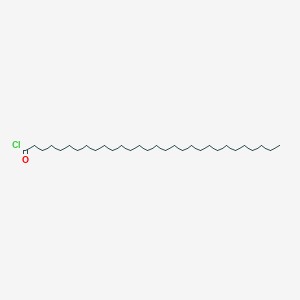

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568685 | |

| Record name | Triacontanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72106-52-6 | |

| Record name | Triacontanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Triacontanoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

The hallmark reaction of triacontanoyl chloride is nucleophilic acyl substitution. This process generally proceeds through a two-step addition-elimination mechanism. Current time information in Nyong-et-Kellé, CM. In the initial step, a nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group. Current time information in Nyong-et-Kellé, CM.organic-chemistry.org The general reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. organic-chemistry.org

Amidation Reactions for Long-Chain Amide Synthesis

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines provides a direct route to the synthesis of long-chain amides. libretexts.orgsavemyexams.com These amides are of significant interest in various fields, including biochemistry and materials science.

The amidation of this compound typically requires at least two equivalents of the amine. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. libretexts.org Alternatively, an external non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), can be used in stoichiometric amounts to scavenge the HCl. researchgate.netcommonorganicchemistry.com This approach is particularly useful when the amine is valuable or when using ammonia. The reaction is generally carried out in aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com The use of a base is crucial to drive the reaction to completion by preventing the protonation of the amine nucleophile by the generated HCl.

Table 1: General Conditions for Amidation of Acyl Chlorides

| Parameter | Condition | Source(s) |

| Amine Stoichiometry | > 2 equivalents (if no external base) or 1 equivalent (with external base) | libretexts.org |

| Base | Triethylamine, Pyridine | researchgate.netcommonorganicchemistry.com |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | commonorganicchemistry.com |

| Temperature | Room Temperature | commonorganicchemistry.com |

Esterification Reactions for Long-Chain Ester Synthesis

This compound readily reacts with alcohols and phenols to form long-chain esters, which are important components of waxes and other natural products. savemyexams.comchemguide.co.uk This method is often preferred over Fischer esterification due to the higher reactivity of acyl chlorides, which leads to faster reactions and higher yields. savemyexams.com

The esterification of this compound with an alcohol typically proceeds readily at room temperature. However, for less reactive alcohols or phenols, heating may be required. savemyexams.com To improve the reaction rate and yield, a base such as pyridine or a tertiary amine is often added to neutralize the HCl byproduct. scielo.br Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) can also be employed to accelerate the reaction. scielo.br The choice of solvent is typically an aprotic solvent like dichloromethane or diethyl ether. For instance, the synthesis of ethyl triacontanoate can be achieved by reacting this compound with ethanol. While specific yields for this reaction are not widely reported, the general methodology for esterification of long-chain acyl chlorides suggests that high conversions are attainable under optimized conditions.

Table 2: Key Factors in the Esterification of Acyl Chlorides

| Factor | Description | Impact on Reaction | Source(s) |

| Alcohol Reactivity | Primary alcohols are more reactive than secondary and tertiary alcohols. Phenols are less reactive than alcohols. | Higher reactivity leads to milder reaction conditions and faster rates. | savemyexams.com |

| Base | Pyridine or triethylamine is used to neutralize HCl. | Prevents side reactions and drives the equilibrium towards the product. | scielo.br |

| Catalyst | 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst. | Significantly increases the rate of esterification, especially with less reactive alcohols. | scielo.br |

| Temperature | Reactions with reactive alcohols occur at room temperature. Less reactive substrates may require heating. | Higher temperatures increase the reaction rate but may also lead to side products. | savemyexams.com |

Hydrolytic Transformations to Carboxylic Acids

In the presence of water, this compound undergoes rapid hydrolysis to form triacontanoic acid and hydrochloric acid. savemyexams.comsavemyexams.com This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. The reaction is typically vigorous and exothermic. The hydrolysis is often an undesirable side reaction during storage or in the presence of moisture when other nucleophiles are intended to react. However, it can also be a deliberate synthetic step. For example, a study on the hydrolysis of ethyl triacontanoate utilized hydrochloric acid as a catalyst for its conversion to triacontanoic acid, a process that can be monitored by techniques like gas chromatography-mass spectrometry (GC-MS).

Reductive Conversions

The reduction of acyl chlorides is a fundamental transformation that provides access to aldehydes or primary alcohols, depending on the reducing agent's strength.

Total Reduction to Primary Alcohols via Complex Hydrides

This compound can be completely reduced to the corresponding primary alcohol, 1-triacontanol (B3423078), using strong nucleophilic hydride sources like lithium aluminum hydride (LiAlH₄). saskoer.calibretexts.org Sodium borohydride (B1222165) (NaBH₄) can also be used for this transformation. saskoer.ca

The reduction mechanism proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. saskoer.ca

The hydride ion (H⁻), delivered from the complex metal hydride, acts as a nucleophile and attacks the carbonyl carbon of the this compound.

This addition forms a tetrahedral intermediate which subsequently collapses, reforming the carbonyl double bond and eliminating the chloride ion to yield an intermediate aldehyde (triacontanal).

The resulting aldehyde is more reactive to hydride attack than the initial acyl chloride. A second hydride ion rapidly adds to the aldehyde's carbonyl carbon.

This second nucleophilic addition generates an alkoxide intermediate.

An acidic or aqueous workup is then required to protonate the alkoxide, yielding the final 1-triacontanol product. libretexts.org

Because lithium aluminum hydride is a highly reactive reagent that reacts violently with protic solvents, the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF), followed by a careful workup step. saskoer.calibretexts.org

Table 2: Reduction of this compound to 1-Triacontanol

| Reactant | Reagent | Solvent | Product | Product Class |

|---|

Specialized Derivatization Strategies (e.g., Beta-Diketone Formation)

This compound serves as a valuable precursor for creating more complex molecules, such as β-diketones (or 1,3-diketones). These motifs are important intermediates in the synthesis of heterocyclic compounds and are known for their ability to act as chelating agents. researchgate.netijpras.com

The synthesis of a β-diketone from this compound can be achieved via a Claisen-type condensation reaction with a ketone enolate. ijpras.commdpi.com The general mechanism involves the acylation of a pre-formed enolate with the acid chloride. organic-chemistry.org

Enolate Formation: A ketone with an α-hydrogen is treated with a strong base (e.g., lithium diisopropylamide, LDA, or sodium hydride, NaH) to quantitatively form the corresponding enolate.

Acylation: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound.

This nucleophilic acyl substitution reaction forms the β-diketone product upon the elimination of the chloride ion.

An example of this strategy is the synthesis of hentriacontane-14,16-dione, a naturally occurring β-diketone found in some plant waxes. rsc.orgnih.gov While specific laboratory syntheses of this exact molecule from this compound are not detailed in the searched literature, a plausible synthetic route would involve the acylation of the enolate of 2-hexadecanone (B131148) with pentadecanoyl chloride. Conversely, this compound could be used to acylate a smaller ketone enolate to produce other long-chain β-diketones.

Table 3: Proposed Synthesis of a β-Diketone from this compound

| Ketone | Reagents | Acylating Agent | Proposed Product | Product Class |

|---|

Advanced Applications of Triacontanoyl Chloride in Chemical Research

Role in Complex Lipid and Biomimetic Membrane Synthesis

The very long acyl chain of triacontanoyl chloride is fundamental to the structure and function of certain complex lipids, particularly those found in the epidermal barrier of the skin. Its incorporation is essential for the synthesis of specific ceramides (B1148491) that are critical for maintaining skin hydration and integrity.

While direct studies detailing the use of this compound specifically to elucidate ceramide biosynthesis pathways are not extensively documented in publicly available research, the synthesis of very long-chain ceramides is a key area of investigation. The de novo synthesis of ceramides involves the acylation of a sphingoid base. In research settings, the use of specific acyl chlorides like this compound would be a logical approach to introduce a 30-carbon acyl chain onto a sphingoid base, allowing researchers to study the subsequent steps of ceramide processing and the function of the resulting very long-chain ceramides. By using a labeled version of this compound, scientists could trace the metabolic fate of the triacontanoyl group within the ceramide biosynthesis and degradation pathways.

Very long-chain ceramides (VLC-Ceramides), such as Ceramide EOS and Ceramide EOP, are critical components of the skin's stratum corneum, contributing to its barrier function. These ceramides are characterized by the presence of a very long N-acyl chain, often 30 carbons in length, which is derived from triacontanoic acid.

The chemical synthesis of these complex lipids is a challenging but essential area of research, enabling the study of their biological functions and their use in dermatological applications. This compound is a key reagent in these synthetic pathways.

The incorporation of the triacontanoyl chain into the ceramide structure is typically achieved through an acylation reaction. In this reaction, the amino group of a sphingoid base (like sphingosine (B13886) or phytosphingosine) attacks the electrophilic carbonyl carbon of this compound. This forms a stable amide bond, resulting in the N-acylation of the sphingoid base with the 30-carbon chain. The high reactivity of the acyl chloride makes it an efficient reagent for this transformation, driving the reaction to completion. Protecting groups are often employed on the hydroxyl groups of the sphingoid base to ensure selective N-acylation.

Table 1: Key Very Long-Chain Ceramides and their Structural Components

| Ceramide Type | Sphingoid Base | N-Acyl Chain (from Triacontanoyl moiety) | Special Features |

| Cer EOS | Sphingosine | Triacontanoyl (C30) | Esterified ω-hydroxy acid with linoleic acid |

| Cer EOP | Phytosphingosine | Triacontanoyl (C30) | Esterified ω-hydroxy acid with linoleic acid |

While direct experimental evidence for the use of this compound in the development of lipid bilayer models is not prominent in the literature, the incorporation of very long-chain fatty acids is crucial for creating realistic biomimetic membranes. These models are used to study the dynamics and properties of biological membranes, such as the skin's lipid barrier.

To create a lipid bilayer model containing lipids with a triacontanoyl chain, one would first need to synthesize these lipids, a process that would likely involve this compound as a reactive precursor. Once synthesized, these lipids can be used to form liposomes or supported lipid bilayers. The presence of the long C30 chains would significantly influence the physical properties of the model membrane, such as its thickness, fluidity, and permeability, making it a more accurate representation of the stratum corneum's lipid lamellae.

Chemical Synthesis of Very Long-Chain Ceramides (e.g., Cer EOS, Cer EOP)

Polymer Functionalization and Material Property Modulation

The covalent attachment of long alkyl chains to polymer backbones can dramatically alter the material's properties, such as its hydrophobicity, solubility, and thermal characteristics. This compound, with its 30-carbon chain, is a reagent that can be used for such modifications.

Acylation is a versatile method for functionalizing polymers that contain nucleophilic groups, such as hydroxyl (-OH) or amino (-NH2) groups. In these reactions, the nucleophilic group on the polymer attacks the carbonyl carbon of this compound, leading to the formation of an ester or an amide linkage and the release of hydrogen chloride.

This process can be used to modify a variety of polymers. For instance, natural polymers like cellulose or chitosan, which are rich in hydroxyl and amino groups respectively, can be acylated with this compound to increase their hydrophobicity. This modification can be useful for applications such as creating water-repellent coatings or for drug delivery systems where the long alkyl chain can interact with lipid membranes. Similarly, synthetic polymers with appropriate functional groups can be modified to tune their properties for specific applications. The degree of acylation can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants and the reaction time, allowing for precise control over the final properties of the material.

Table 2: Examples of Polymer Functionalization via Acylation

| Polymer Backbone | Functional Group | Reaction with this compound | Resulting Linkage | Change in Property |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Esterification | Ester | Increased hydrophobicity |

| Chitosan | Amino (-NH2) | Amidation | Amide | Increased hydrophobicity |

Covalent Modification of Polymeric Backbones via Acylation

Introduction of Long Aliphatic Chains for Tailored Polymer Properties

The introduction of long aliphatic chains is a known strategy to internally plasticize PVC, enhancing flexibility and reducing the need for external plasticizers. fsrj.orgscispace.com The grafting of these long chains increases the free volume between polymer chains, allowing for easier movement and thus lowering the Tg. semanticscholar.org Research has demonstrated this effect with various long-chain fatty acids and their derivatives. nih.govacs.org Although this compound possesses a very long (C30) aliphatic chain that could theoretically serve this function, there is no published research to confirm its effectiveness or to provide comparative data.

Surface Functionalization Strategies for Biomedical Materials

Surface functionalization is critical for improving the biocompatibility of biomedical materials by tailoring their surface properties to enhance interactions with biological systems. nih.govkuleuven.bealliedacademies.org Techniques often involve grafting bioactive molecules or specific chemical functionalities onto the material's surface. nih.govnih.gov The goal can be to promote cell adhesion, reduce bacterial attachment, or control inflammatory responses. kuleuven.bealliedacademies.org While long aliphatic chains can be used to modify surface hydrophobicity, a key factor in biological interactions, there are no specific studies detailing the use of this compound for the surface functionalization of any biomedical materials.

Supramolecular Chemistry and Self-Assembled Systems

Conceptual Framework for Long-Chain Molecules in Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems formed by the association of molecules through non-covalent interactions. wikipedia.orgtum.de Long-chain molecules are fundamental building blocks in this field. The hydrophobic effect, where long aliphatic chains are driven to aggregate in aqueous environments to minimize contact with water, is a primary force in the self-assembly of structures like micelles and bilayers. nih.govnih.gov Additionally, van der Waals forces between closely packed alkyl chains contribute significantly to the stability of these assemblies. nih.gov The length and conformation of the alkyl chain play a crucial role in determining the final architecture of the supramolecular assembly. nih.gov

Potential for Directed Self-Assembly via Long Hydrophobic Chains

The long C30 hydrophobic chain of this compound makes it a potential candidate for directed self-assembly. In principle, such molecules could form self-assembled monolayers (SAMs) on suitable substrates or aggregate into various nanostructures in solution. nih.govsigmaaldrich.com The self-assembly process is governed by a balance between intermolecular forces (like van der Waals interactions between the long chains) and molecule-substrate interactions. nih.gov The very long chain length could lead to strong intermolecular interactions, potentially resulting in highly ordered structures. However, without experimental studies on this compound, its specific self-assembly behavior, the types of structures it might form, and its applications in creating functional supramolecular systems remain purely theoretical.

Spectroscopic and Chromatographic Characterization Methodologies

Structural Elucidation Techniques for Triacontanoyl Chloride Derivatives

Structural elucidation is accomplished by piecing together data from various spectroscopic methods, each providing unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra reveal characteristic signals corresponding to the long aliphatic chain and the reactive acyl chloride head group.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a few distinct signals. The protons on the carbon atom alpha to the carbonyl group (α-CH₂) are the most deshielded of the aliphatic chain due to the electron-withdrawing effect of the acyl chloride group, typically resonating around 2.8-3.0 ppm as a triplet. The protons on the beta carbon (β-CH₂) appear further upfield. The vast majority of the methylene (B1212753) groups (-CH₂-) in the long alkyl chain overlap to form a large, broad signal around 1.2-1.4 ppm. The terminal methyl group (-CH₃) protons are the most shielded, appearing as a triplet at approximately 0.8-0.9 ppm. ucalgary.ca

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield, typically in the range of 170-175 ppm. stackexchange.com The α-carbon is also deshielded, resonating around 45-50 ppm. The bulk of the methylene carbons in the chain produce a dense cluster of signals between 22-35 ppm. The terminal methyl carbon is the most upfield signal, typically found around 14 ppm. rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| -CO Cl | - | - | ~172 |

| α-CH₂ (-CH₂COCl) | ~2.85 | Triplet | ~47 |

| β-CH₂ | ~1.75 | Multiplet | ~25 |

| Bulk -(CH₂)₂₆- | ~1.25 | Broad Singlet | ~22-34 |

| ω-1 CH₂ (-CH₂ CH₃) | ~1.30 | Multiplet | ~32 |

| ω CH₃ (-CH₂CH₃ ) | ~0.88 | Triplet | ~14 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to its long alkane chain and the characteristic acyl chloride group.

The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency for an acyl chloride, typically in the range of 1790-1815 cm⁻¹. uobabylon.edu.iqlibretexts.orgreddit.com This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom. The spectrum also displays strong C-H stretching vibrations from the numerous methylene and methyl groups of the long alkyl chain, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz Other significant absorptions include the C-H bending (scissoring and rocking) vibrations for the CH₂ groups around 1470 cm⁻¹ and 720 cm⁻¹, respectively. The C-Cl stretching vibration is also present but appears in the fingerprint region at lower wavenumbers (around 650-850 cm⁻¹), which can be harder to assign definitively. orgchemboulder.com

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2950-2850 | Strong | C-H Stretch | Alkyl Chain |

| ~1800 | Very Strong | C=O Stretch | Acyl Chloride |

| ~1470 | Medium | C-H Bend (Scissoring) | Methylene (CH₂) |

| ~720 | Medium | C-H Bend (Rocking) | Methylene (CH₂) |

| 850-650 | Medium-Weak | C-Cl Stretch | Acyl Chloride |

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₃₀H₅₉ClO), the molecular ion peak [M]⁺ would be expected. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks separated by two mass units (m/z), [M]⁺ and [M+2]⁺, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. ucalgary.ca

Electron ionization (EI) would likely lead to significant fragmentation. A common and prominent fragmentation pathway for acyl halides is the loss of the chlorine atom to form a stable acylium ion [M-Cl]⁺. ucalgary.ca This acylium ion would be a major peak in the spectrum. The long alkyl chain would undergo characteristic fragmentation, producing a series of cluster peaks separated by 14 mass units, corresponding to the sequential loss of -CH₂- groups. libretexts.org Another key fragmentation is alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Ion Formula | Description |

| 470.4 | [C₃₀H₅₉³⁵ClO]⁺ | Molecular Ion Peak [M]⁺ |

| 472.4 | [C₃₀H₅₉³⁷ClO]⁺ | Isotopic Molecular Ion Peak [M+2]⁺ |

| 435.5 | [C₃₀H₅₉O]⁺ | Acylium ion, loss of Cl radical |

| 434.5 | [C₃₀H₅₈O]⁺ | Loss of HCl |

| Series (e.g., 41, 55, 69...) | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺ | Alkyl and alkenyl fragments from chain cleavage |

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures and assessing its purity. The choice of technique depends on the volatility and complexity of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution separation technique ideal for volatile and thermally stable compounds. resolvemass.ca Very-long-chain fatty acids and their derivatives, however, have low volatility. Therefore, direct analysis of this compound is challenging. A common strategy involves derivatization to more volatile and stable forms, such as fatty acid methyl esters (FAMEs). researchgate.netavantiresearch.com this compound can be readily converted to methyl triacontanoate by reaction with methanol.

In a typical GC-MS analysis, the derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. nih.govmdpi.com As the separated components elute from the column, they enter the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each component, allowing for positive identification by comparing the fragmentation pattern to spectral libraries. nih.gov The retention time from the GC provides an additional layer of identification and allows for the quantification and purity assessment of the target compound. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for the analysis of complex lipids, including very-long-chain fatty acids and their derivatives that are not amenable to GC. nih.govnih.gov LC-MS is well-suited for less volatile and thermally labile molecules, potentially allowing for the analysis of this compound or its derivatives without the need for conversion to highly volatile esters. chromatographyonline.com

In this method, separation is achieved using high-performance liquid chromatography (HPLC), typically with a reversed-phase column (e.g., C8 or C18), which separates lipids based on their hydrophobicity. nih.gov The eluent from the LC column is then introduced into the mass spectrometer, commonly using electrospray ionization (ESI), which is a soft ionization technique that generates molecular ions with minimal fragmentation. nih.govnih.gov

Tandem mass spectrometry (MS/MS) adds another dimension of selectivity and sensitivity. reddit.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a triacontanoyl derivative) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex biological matrices. nih.gov Derivatization may still be employed in LC-MS, not for volatility, but to improve chromatographic retention or enhance ionization efficiency. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies of Reaction Transition States and Mechanisms

Quantum mechanics (QM) is fundamental to understanding chemical reactivity. QM methods, such as Density Functional Theory (DFT), are used to model the electronic structure of molecules and map out the potential energy surface (PES) of a reaction. nih.govnumberanalytics.com This allows for the detailed study of reaction mechanisms, including the identification of transient species like transition states. nih.gov

The primary reaction pathway for acyl chlorides is nucleophilic addition-elimination. savemyexams.comsavemyexams.com In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. savemyexams.com This intermediate is a transition state or a short-lived species at a higher energy level. Subsequently, the chloride ion is eliminated, reforming the carbonyl double bond and yielding the final product. savemyexams.com

For triacontanoyl chloride, QM studies can precisely model this process. By calculating the energy of the reactants, the transition state, and the products, a detailed reaction energy profile can be constructed. The transition state is identified as a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency. nih.gov The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate, as described by the Eyring equation. numberanalytics.com Computational studies on similar reactions, like the SN2 reaction of chloromethane, have successfully used DFT methods (e.g., B3LYP functional with a 6-31+G* basis set) to map the intrinsic reaction pathway and characterize the transition state. nih.gov Such calculations can reveal how the long alkyl chain of this compound might sterically or electronically influence the transition state geometry and the reaction's activation energy compared to smaller acyl chlorides.

| Parameter | Description | Example Value/Method | Relevance |

|---|---|---|---|

| Computational Method | The theoretical model used to approximate the Schrödinger equation. | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecular systems. numberanalytics.com |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP | A widely used hybrid functional known for its reliability in organic reaction modeling. nih.gov |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31+G | A Pople-style basis set that includes diffuse functions (+) for anions and polarization functions () for non-hydrogen atoms, crucial for describing transition states. nih.gov |

| Transition State Search | Algorithm used to locate the saddle point on the potential energy surface. | Synchronous Transit-Guided Quasi-Newton (STQN) | An efficient method for finding transition state geometries. |

| Frequency Calculation | Calculation of vibrational frequencies to confirm the nature of a stationary point. | One imaginary frequency | Confirms that the located structure is a true transition state. nih.gov |

Molecular Dynamics Simulations of this compound in Complex Chemical Environments

While QM methods are excellent for studying the details of a single reaction, Molecular Dynamics (MD) simulations are the tool of choice for modeling the behavior of molecules over time in complex, multi-molecular environments. diva-portal.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational dynamics, intermolecular interactions, and transport properties. diva-portal.orgmdpi.com

This compound is a precursor to ultra-long-chain ceramides (B1148491), which are critical components of the skin's lipid barrier. researchgate.netacs.org MD simulations can be used to study how a molecule like this compound or its resulting ceramide derivative integrates into and behaves within a lipid bilayer, mimicking the stratum corneum. researchgate.netacs.org Such simulations can reveal information about the molecule's orientation, the conformational order of its long alkyl chain, and its interactions with neighboring lipids and cholesterol. acs.org For instance, simulations can show how the lipid chains arrange themselves, potentially in an interdigitated fashion, which is crucial for the barrier's function. acs.org

To perform these simulations, a force field—a set of parameters and equations describing the potential energy of the system—is required. researchgate.net Common force fields for biological molecules include AMBER, CHARMM, and OPLS-AA. researchgate.netrsc.org For highly specific systems, new parameters or even entire neural network potentials (NNP) can be developed from high-accuracy QM data to run longer and more accurate simulations. rsc.org Analysis of MD trajectories can yield data on binding energies between different components, radial distribution functions to understand local structure, and diffusion coefficients. mdpi.comrsc.org

| Simulation Component | Description | Example | Research Goal |

|---|---|---|---|

| System Composition | The molecules included in the simulation box. | This compound, cholesterol, free fatty acids, water. | To model the molecule in a simplified stratum corneum environment. acs.org |

| Force Field | The potential energy function used to calculate forces between atoms. | OPLS-AA (Optimized Potentials for Liquid Simulations). rsc.org | To accurately describe the intermolecular interactions. |

| Simulation Ensemble | The set of statistical conditions (e.g., constant temperature, pressure). | NPT (Isothermal-isobaric). | To simulate conditions relevant to biological systems. mdpi.com |

| Simulation Time | The duration of the simulation. | 100 nanoseconds to microseconds. | To observe equilibrium behavior and dynamic events. |

| Analyzed Properties | The data extracted from the simulation trajectory. | Conformational order parameter, diffusion coefficient, intermolecular hydrogen bonds. | To quantify the molecule's dynamics, mobility, and interactions within the membrane. mdpi.com |

Computational Design of Novel Derivatives with Enhanced Reactivity or Specificity

A significant frontier in computational chemistry is the de novo design of novel molecules with desired properties. nih.gov This structure-based design approach can be applied to this compound to create derivatives with enhanced features, such as increased reactivity to overcome the low reactivity of some long-chain acyl compounds, or improved solubility for easier handling in synthesis. acs.orgnih.gov

The design process typically follows a computational workflow. d-nb.info First, a library of virtual candidate molecules is created by systematically modifying the parent structure (this compound). Modifications could include introducing electron-withdrawing groups near the carbonyl to increase its electrophilicity and thus its reactivity, or altering the alkyl chain to disrupt crystal packing and improve solubility.

Next, the properties of these virtual derivatives are predicted using computational methods. High-throughput screening can be performed using rapid QM calculations or quantitative structure-activity relationship (QSAR) models. For instance, the reactivity of the acyl chloride functional group can be correlated with calculated electronic properties like the LUMO (Lowest Unoccupied Molecular Orbital) energy or the partial charge on the carbonyl carbon. The activation energies for a model reaction with a standard nucleophile could be calculated for each derivative to provide a more direct measure of reactivity. researchoutreach.org Promising candidates identified through this screening can then be subjected to more detailed and computationally expensive analysis, such as full reaction pathway modeling or MD simulations, before being recommended for laboratory synthesis. rsc.org This integrated computational-experimental strategy accelerates the discovery of new functional molecules by focusing experimental efforts on the most promising candidates. nih.govrsc.org

| Design Goal | Proposed Structural Modification | Computational Property to Evaluate | Method of Evaluation |

|---|---|---|---|

| Enhanced Reactivity | Introduction of a fluorine atom at the α-carbon (2-fluoro-triacontanoyl chloride). | Activation energy (ΔG‡) for reaction with a model nucleophile (e.g., methanol). | DFT calculations. |

| Improved Solubility | Introduction of a cis-double bond in the middle of the alkyl chain. | Lattice energy of the crystal structure or solvation free energy. | Solid-state DFT or MD simulations with explicit solvent. |

| Altered Substrate Specificity | Addition of a bulky group (e.g., phenyl) to the ω-end of the chain. | Docking score and binding free energy in a target enzyme active site. | Molecular docking and MD with free energy perturbation. nih.gov |

| Enhanced Thermal Stability | Replacement of α-hydrogens with methyl groups. | Bond dissociation energy of the C-COCl bond. | QM calculations. |

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of triacontanoyl chloride typically involves the use of conventional chlorinating agents such as thionyl chloride or oxalyl chloride with triacontanoic acid. While effective, these methods often raise environmental and safety concerns. Future research is poised to focus on developing greener, more sustainable synthetic pathways.

Key areas of development include:

Continuous-Flow Microreactor Systems: Shifting from batch processing to continuous-flow microreactors can offer significant advantages. nih.gov These systems allow for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste. nih.gov The on-demand synthesis of acyl chlorides in microreactors minimizes the handling and storage of these reactive compounds. nih.gov

Bio-based Solvents and Catalysts: The exploration of greener solvents, such as Cyrene™, presents a promising alternative to traditional chlorinated solvents like dichloromethane (B109758). nih.gov Research into enzymatic catalysts could also provide a more sustainable route, reducing the reliance on harsh chemical reagents. nih.gov

Solvent-Free and Alternative Reagent Strategies: Investigating solvent-free reaction conditions, potentially utilizing near-equimolar amounts of reagents, could drastically reduce the environmental impact of synthesis. nih.gov The use of alternative, less hazardous chlorinating agents is another avenue for creating more sustainable processes.

Table 1: Comparison of Synthetic Methodologies for Acyl Chlorides

| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Reaction Environment | Batch processing | Continuous-flow microreactors | Enhanced safety, higher yields, reduced waste nih.gov |

| Solvents | Chlorinated solvents (e.g., dichloromethane) | Bio-based solvents (e.g., Cyrene™) nih.gov | Reduced toxicity and environmental impact |

| Catalysts/Reagents | Thionyl chloride, oxalyl chloride | Enzymatic catalysts, alternative greener reagents nih.govnih.gov | Milder reaction conditions, improved selectivity |

Exploration of this compound in Emerging Nanoscience and Bionanotechnology Fields

The long hydrophobic carbon chain and the reactive acyl chloride head of this compound make it an ideal candidate for applications in nanoscience and bionanotechnology. Future research is expected to leverage these properties for the creation of sophisticated nanomaterials.

Functionalization of Nanoparticles: this compound can be used to functionalize the surface of various nanoparticles (NPs). nih.govrsc.org This surface modification can enhance the biocompatibility and cellular internalization of NPs for applications in drug and gene delivery. nih.gov The long alkyl chain can be integrated into lipid-based nanocarriers, such as lipid nanoparticles (LNPs), to modulate their stability and delivery efficiency. diva-portal.org

Self-Assembled Monolayers (SAMs): The compound is a prime candidate for forming self-assembled monolayers on various substrates. nih.gov SAMs created from long-chain molecules can be used to control the surface properties of materials at the molecular level, which is crucial for developing advanced biosensors, biocompatible coatings, and molecular electronic components. nih.govdyenamo.se The reactive chloride can serve as an anchor point for attaching other functional molecules.

Development of Novel Bionanomaterials: The self-assembly properties of molecules derived from this compound can be harnessed to create novel bionanomaterials. For instance, its derivatives could be used to produce nanostructures with controlled shapes and sizes for applications in tissue engineering and regenerative medicine. nih.govresearchgate.net

Table 2: Potential Applications of this compound in Nanoscience

| Application Area | Description of Use | Potential Impact |

|---|---|---|

| Nanoparticle Drug Delivery | Surface functionalization of nanoparticles to improve drug loading, stability, and cellular uptake. nih.govdiva-portal.org | More effective and targeted therapies with fewer side effects. |

| Biosensors | Formation of self-assembled monolayers to create highly sensitive and specific sensing surfaces. nih.gov | Advanced diagnostic tools for early disease detection. |

| Bionanomaterials | Use as a building block for self-assembling materials for tissue engineering and regenerative medicine. researchgate.net | Development of novel scaffolds and matrices that mimic biological environments. |

Integration into High-Throughput Synthesis Platforms for Material Discovery

The discovery of new materials with tailored properties can be greatly accelerated through high-throughput synthesis and screening methodologies. This compound's versatility makes it a valuable component for such platforms.

Combinatorial Chemistry: this compound can be employed as a key building block in combinatorial libraries of molecules. acs.orgmdpi.com By systematically reacting it with a diverse range of other chemical moieties, vast libraries of new compounds can be rapidly generated and screened for desired properties, such as in the development of novel polymers or lipids for various applications. nih.govrsc.org

High-Throughput Screening for Functional Lipids: Automated platforms designed for the high-throughput screening of lipid nanoparticles for mRNA delivery are becoming increasingly important. This compound can be used to synthesize a wide array of novel lipids that can be rapidly screened for their efficacy in gene delivery applications, accelerating the development of new nanomedicines.

Materials Discovery for Energy and Electronics: High-throughput methods are also being used to discover new materials for energy applications. The incorporation of long-chain alkyl functionalities, derivable from this compound, into new materials could be explored for applications in organic solar cells, batteries, and other electronic devices.

Table 3: Role of this compound in High-Throughput Platforms

| Platform | Specific Role of this compound | Goal of the Research |

|---|---|---|

| Combinatorial Polymer Synthesis | As a monomer or functionalizing agent to create diverse polymer libraries. nih.gov | Discovery of new polymers with unique thermal, mechanical, or biocompatible properties. |

| High-Throughput Lipid Screening | As a precursor for synthesizing novel ionizable and structural lipids for LNP formulation. | Identification of optimal lipid compositions for efficient mRNA delivery. |

| Material Discovery Platforms | As a building block for creating novel organic materials for electronic and energy applications. | Accelerated discovery of materials with enhanced performance characteristics. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for producing high-purity triacontanoyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : this compound (C₃₀H₅₉ClO) is typically synthesized via the reaction of triacontanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key optimization steps include:

- Catalyst Selection : Use anhydrous conditions to prevent hydrolysis, with catalytic dimethylformamide (DMF) to accelerate the reaction .

- Temperature Control : Maintain 60–70°C for 6–8 hours to ensure complete conversion .

- Purification : Distillation under reduced pressure (0.1–1 mmHg) or recrystallization in non-polar solvents (e.g., hexane) to isolate the product .

- Validation : Monitor reaction progress via FTIR (disappearance of -COOH peak at ~1700 cm⁻¹) and confirm purity using NMR (¹H and ¹³C) .

Q. How can researchers safely handle and store this compound given its reactivity?

- Methodological Answer :

- Handling : Use inert atmosphere techniques (argon/nitrogen gloveboxes) to prevent moisture-induced hydrolysis. Wear acid-resistant PPE (neoprene gloves, face shields) due to its corrosive nature .

- Storage : Seal in amber glass bottles with PTFE-lined caps under anhydrous conditions. Store at –20°C to minimize thermal degradation .

- Stability Testing : Conduct periodic FTIR analysis to detect hydrolysis byproducts (e.g., carboxylic acid formation) .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR (¹³C DEPT for carbon hybridization), high-resolution mass spectrometry (HRMS), and X-ray crystallography to resolve ambiguities in structural elucidation .

- Case Study : If NMR signals overlap (e.g., long-chain alkyl protons), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .

- Data Interpretation : Cross-reference with computational chemistry tools (DFT calculations for predicted NMR shifts) .

Q. How can experimental designs for studying this compound’s interfacial behavior (e.g., Langmuir-Blodgett films) minimize artifacts?

- Methodological Answer :

- Control Experiments :

- Use solvent blanks to confirm monolayer formation is not due to solvent evaporation effects .

- Validate pressure-area isotherms with atomic force microscopy (AFM) to correlate molecular packing .

- Reproducibility : Standardize substrate preparation (e.g., silica wafer hydrophobization) and temperature (±0.5°C) during film deposition .

Q. What computational models best predict the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Software Tools : Use Gaussian or ORCA for DFT-based simulations to model hydrolysis kinetics. Parameters include solvation effects (water/ethanol) and transition-state geometries .

- Experimental Correlation : Validate models with HPLC-MS data tracking degradation products (e.g., triacontanoic acid) over time .

Data Presentation and Reproducibility

Q. How should researchers structure tables to compare this compound’s physicochemical properties across studies?

- Methodological Answer :

- Table Design :

| Property | Technique Used | Reported Value | Source |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 68–70°C | |

| Solubility in Hexane | Gravimetric Analysis | 25 mg/mL |

- Best Practices : Include error margins (e.g., ±0.5°C) and cite primary data sources (avoiding aggregators like BenchChem) .

Q. What strategies ensure reproducibility in this compound-based polymer synthesis?

- Methodological Answer :

- Protocol Standardization :

- Pre-dry monomers (e.g., this compound) over molecular sieves.

- Document stoichiometric ratios (e.g., [Monomer]:[Initiator] = 100:1) and reaction times .

- Batch Testing : Use GPC (gel permeation chromatography) to confirm consistent molecular weight distributions across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.